molecular formula C28H29N3O4S2 B11627916 N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11627916
M. Wt: 535.7 g/mol
InChI Key: ILFXVUMHJPHLGZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes ethoxyphenyl groups, a benzothieno pyrimidine core, and a sulfanyl acetamide moiety.

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, starting with the preparation of the benzothieno pyrimidine core. This core is typically synthesized through a series of cyclization reactions involving appropriate starting materials under controlled conditions. The ethoxyphenyl groups are introduced through substitution reactions, and the final product is obtained by coupling the sulfanyl acetamide moiety to the core structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The ethoxyphenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

  • N-(4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : This compound has methoxy groups instead of ethoxy groups, which may result in different chemical and biological properties.
  • N-(4-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : The presence of chlorine atoms can significantly alter the reactivity and biological activity of the compound.
  • N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : Fluorine atoms can enhance the compound’s stability and influence its interaction with biological targets.

Each of these similar compounds has unique properties that make them suitable for different applications, highlighting the versatility and potential of N-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide in scientific research and industry.

Properties

Molecular Formula

C28H29N3O4S2

Molecular Weight

535.7 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H29N3O4S2/c1-3-34-20-13-9-18(10-14-20)29-24(32)17-36-28-30-26-25(22-7-5-6-8-23(22)37-26)27(33)31(28)19-11-15-21(16-12-19)35-4-2/h9-16H,3-8,17H2,1-2H3,(H,29,32)

InChI Key

ILFXVUMHJPHLGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OCC

Origin of Product

United States

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